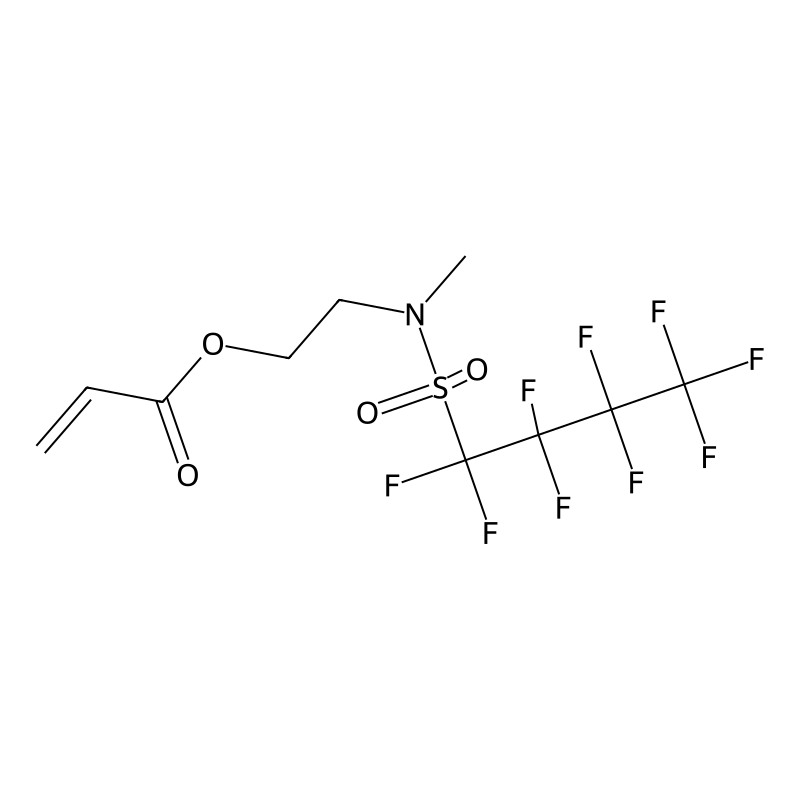

2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- The presence of the "2-propenoic acid" moiety suggests a potential application in research involving acrylic acid or acrylates. Acrylic acid is a common starting material for various polymers and functional materials used in areas like coatings, adhesives, and textiles .

- The "nonafluorobutyl" group indicates the presence of a perfluorinated chain. Perfluorinated alkyl substances (PFAS) are a class of chemicals being investigated for their environmental persistence, bioaccumulation potential, and potential health effects . Research on 2-Propenoic Acid, 2-[Methyl[(Nonafluorobutyl)Sulfonyl]Amino]Ethyl Ester might be related to understanding the environmental fate or properties of similar PFAS containing materials.

2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester, commonly referred to as a methacrylate derivative, is a compound characterized by its unique structure that includes a nonafluorobutyl sulfonamide moiety. This compound has garnered attention due to its potential applications in various fields, particularly in materials science and biochemistry.

The molecular formula for this compound is C13H18F9NO3S, and it has a molecular weight of approximately 397.34 g/mol. The presence of fluorinated groups imparts distinct properties such as increased hydrophobicity and thermal stability, which can be advantageous in certain applications.

The reactivity of 2-propenoic acid derivatives typically involves polymerization processes, particularly free radical polymerization. This compound can undergo:

- Free Radical Polymerization: The double bond in the propenoic acid structure allows for the formation of polymers when exposed to radical initiators.

- Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic attacks, making the compound versatile for various chemical modifications.

These reactions are essential for synthesizing materials with tailored properties for specific applications.

Research on the biological activity of 2-propenoic acid derivatives suggests that they may exhibit moderate toxicity levels. The compound is readily absorbed through oral, dermal, and inhalation routes, leading to rapid metabolism into methacrylic acid. Studies indicate that while acute toxicity is relatively low, chronic exposure could lead to neurotoxic effects, including impaired locomotor activity and behavioral changes in animal models .

The synthesis of 2-propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester can be achieved through several methods:

- Direct Esterification: Reacting 2-propenoic acid with alcohols containing the nonafluorobutyl sulfonamide group under acidic conditions.

- Michael Addition: Utilizing nucleophilic addition of amines to acrylate derivatives followed by subsequent esterification.

- Fluorination Reactions: Incorporating fluorinated groups via specialized fluorination techniques to enhance the properties of the resulting ester.

These methods provide pathways to synthesize the compound with varying degrees of complexity and yield.

These applications highlight the versatility and importance of this compound in industrial and research settings.

Interaction studies involving 2-propenoic acid derivatives have primarily focused on their compatibility with biological systems and other chemical entities. Key findings include:

- Polymer Interactions: The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

- Biological Interactions: Investigations into how this compound interacts with cellular systems suggest potential cytotoxic effects at high concentrations, necessitating careful handling and usage guidelines in biomedical contexts .

These studies are crucial for understanding how this compound can be safely utilized across different fields.

Several compounds share structural similarities with 2-propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl Methacrylate | C5H8O2 | Widely used in polymers; lower toxicity |

| Ethylhexyl Methacrylate | C12H22O2 | Used in coatings; high hydrophobicity |

| Nonyl Methacrylate | C13H24O2 | Similar polymerization potential |

| 2-Propenoic Acid, 2-Methyl-, Methyl Ester | C5H8O2 | Commonly used in cosmetic applications |

Uniqueness

The uniqueness of 2-propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester lies in its fluorinated sulfonamide component, which enhances its hydrophobicity and stability compared to other methacrylate esters. This characteristic makes it particularly valuable in specialized applications where enhanced performance is required.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 113 of 308 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 195 of 308 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant